1,3-Di-tert-butyl-5-iodobenzene 1,3-Di-tert-butyl-5-iodobenzene
Brand Name: Vulcanchem
CAS No.: 37055-53-1
VCID: VC8109895
InChI: InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
SMILES: CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C
Molecular Formula: C14H21I
Molecular Weight: 316.22 g/mol

1,3-Di-tert-butyl-5-iodobenzene

CAS No.: 37055-53-1

Cat. No.: VC8109895

Molecular Formula: C14H21I

Molecular Weight: 316.22 g/mol

* For research use only. Not for human or veterinary use.

1,3-Di-tert-butyl-5-iodobenzene - 37055-53-1

Specification

CAS No. 37055-53-1
Molecular Formula C14H21I
Molecular Weight 316.22 g/mol
IUPAC Name 1,3-ditert-butyl-5-iodobenzene
Standard InChI InChI=1S/C14H21I/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
Standard InChI Key WHNJNYKUXPHIOO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,3-Di-tert-butyl-5-iodobenzene belongs to the class of tri-substituted benzenes, where two tert-butyl groups occupy the 1- and 3-positions, and an iodine atom is situated at the 5-position. The tert-butyl groups (-C(CH3)3\text{-C}(\text{CH}_3)_3) impose significant steric hindrance, shielding the aromatic ring and directing reactivity toward the iodine substituent . The iodine atom, being a superior leaving group compared to other halogens, facilitates nucleophilic aromatic substitution and cross-coupling reactions.

The compound’s InChIKey (WHNJNYKUXPHIOO-UHFFFAOYSA-N) and SMILES notation (CC(C)(C)C1=CC(=CC(=C1)I)C(C)(C)C) encode its three-dimensional structure, which has been validated via X-ray crystallography in related derivatives .

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight316.22 g/mol
Density1.291 g/cm³
Boiling Point284.03°C at 760 mmHg
Flash Point126.88°C
Refractive Index1.532
LogP (Partition Coefficient)4.886

The high logP value indicates strong lipophilicity, which influences its solubility in organic solvents like dichloromethane and toluene .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves iodination of 1,3-di-tert-butylbenzene. In a representative procedure, 1,3-di-tert-butylbenzene is treated with iodine (I2\text{I}_2) in the presence of nitric acid (HNO3\text{HNO}_3) as an oxidizing agent. The reaction proceeds via electrophilic aromatic substitution, with the tert-butyl groups directing iodination to the para position relative to the existing substituents .

1,3-Di-tert-butylbenzene+I2HNO31,3-Di-tert-butyl-5-iodobenzene+HI\text{1,3-Di-tert-butylbenzene} + \text{I}_2 \xrightarrow{\text{HNO}_3} \text{1,3-Di-tert-butyl-5-iodobenzene} + \text{HI}

Alternative methods employ trifluoroacetic acid (CF3COOH\text{CF}_3\text{COOH}) as a solvent, enhancing reaction efficiency at room temperature. Yields typically exceed 70% after purification via column chromatography or recrystallization .

Industrial Manufacturing

Industrial production scales the iodination process using continuous-flow reactors to optimize heat management and minimize byproduct formation. Quality control measures include HPLC and GC-MS to ensure ≥95% purity, as required for pharmaceutical intermediates . A notable manufacturer, Henan Ouber Technology Co., Ltd., offers the compound at $10/KG FOB, targeting applications in OLED materials and ligand synthesis .

Reactivity and Chemical Transformations

Nucleophilic Aromatic Substitution

The iodine atom undergoes facile displacement with nucleophiles such as azide (N3\text{N}_3^-) or cyanide (CN\text{CN}^-) under mild conditions. For example, treatment with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF\text{DMF}) yields 1,3-di-tert-butyl-5-azidobenzene, a precursor for click chemistry.

1,3-Di-tert-butyl-5-iodobenzene+NaN31,3-Di-tert-butyl-5-azidobenzene+NaI\text{1,3-Di-tert-butyl-5-iodobenzene} + \text{NaN}_3 \rightarrow \text{1,3-Di-tert-butyl-5-azidobenzene} + \text{NaI}

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to form biaryl structures. Using palladium(II) acetate (Pd(OAc)2\text{Pd(OAc)}_2) and a boronic acid (Ar-B(OH)2\text{Ar-B(OH)}_2), the iodine atom is replaced with an aryl group, enabling access to sterically hindered ligands for catalysis .

1,3-Di-tert-butyl-5-iodobenzene+Ar-B(OH)2Pd catalyst1,3-Di-tert-butyl-5-arylbenzene+B(OH)3+HI\text{1,3-Di-tert-butyl-5-iodobenzene} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{1,3-Di-tert-butyl-5-arylbenzene} + \text{B(OH)}_3 + \text{HI}

Applications in Scientific Research

Materials Science

The tert-butyl groups enhance solubility in polymer matrices, making the compound a valuable monomer for synthesizing thermally stable poly(arylene ether)s. These polymers exhibit high glass transition temperatures (Tg>200°CT_g > 200°C) and are used in aerospace composites .

Medicinal Chemistry

Derivatives of 1,3-di-tert-butyl-5-iodobenzene serve as scaffolds for kinase inhibitors. For instance, introducing a pyrimidine moiety at the iodine position yields compounds with nanomolar activity against EGFR (epidermal growth factor receptor), a target in oncology .

Catalysis

Bulky phosphine ligands derived from this compound improve the efficiency of palladium-catalyzed C–N bond formations. The steric bulk prevents catalyst deactivation, enabling reactions at low catalyst loadings (0.5 mol%) .

Comparison with Structural Analogues

CompoundSubstituentReactivityApplications
1,3-Di-tert-butyl-5-iodobenzeneIodineHigh (Suzuki coupling)Pharmaceuticals, Polymers
1,3-Di-tert-butyl-5-bromobenzeneBromineModerateIntermediate synthesis
1,3-Di-tert-butylbenzeneHydrogenLowSolvent additive

The iodine derivative’s superior leaving group ability and compatibility with cross-coupling reactions distinguish it from bromo- or chloro-analogues .

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